5,5-Dimethyl-2-(2-thienyl)-1,3-thiazolidine-4-carboxylic acid
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Overview
Description
5,5-Dimethyl-2-(2-thienyl)-1,3-thiazolidine-4-carboxylic acid is a heterocyclic organic compound containing sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dimethyl-2-(2-thienyl)-1,3-thiazolidine-4-carboxylic acid typically involves the cyclization of appropriate precursors containing sulfur and nitrogen atoms. One common method is the reaction of 2-thienylamine with chloroacetic acid in the presence of a base, followed by cyclization with dimethylamine.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced thiazolidine derivatives.
Substitution: Generation of various substituted thiazolidine derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its thiazolidine ring is particularly useful in the construction of pharmaceuticals and agrochemicals.
Biology: The biological activities of thiazolidine derivatives include antioxidant, anti-inflammatory, and antimicrobial properties. These compounds are studied for their potential use in treating various diseases.
Medicine: Thiazolidine derivatives have shown promise in the development of new drugs. They are investigated for their potential as antitumor, antiviral, and anticonvulsant agents.
Industry: In the industrial sector, thiazolidine derivatives are used in the production of polymers, dyes, and other chemical products.
Mechanism of Action
The mechanism by which 5,5-Dimethyl-2-(2-thienyl)-1,3-thiazolidine-4-carboxylic acid exerts its effects involves interaction with molecular targets such as enzymes and receptors. The thiazolidine ring can bind to specific sites on these targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Thiazolidine: A simpler thiazolidine derivative without the dimethyl or thienyl groups.
Thiazolidinedione: A related compound with a carbonyl group at the 2-position of the thiazolidine ring.
Thiazole: A five-membered ring containing sulfur and nitrogen atoms, but lacking the thienyl group.
Uniqueness: 5,5-Dimethyl-2-(2-thienyl)-1,3-thiazolidine-4-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties compared to its similar compounds.
Properties
IUPAC Name |
5,5-dimethyl-2-thiophen-2-yl-1,3-thiazolidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S2/c1-10(2)7(9(12)13)11-8(15-10)6-4-3-5-14-6/h3-5,7-8,11H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPAHLACCHNFLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC(S1)C2=CC=CS2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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